molecular formula C14H16ClN B3427540 1,2-Diphenylethylamine hydrochloride CAS No. 60000-09-1

1,2-Diphenylethylamine hydrochloride

Cat. No. B3427540
CAS RN: 60000-09-1
M. Wt: 233.73 g/mol
InChI Key: HIRAKLKRABLDCV-UHFFFAOYSA-N
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Description

1,2-Diphenylethylamine (cas# 25611-78-3) is used in the preparation of GDP-triazoles for inhibition of human α-1,3-fucosyltransferases . The (S)- and ®-enantiomers of 1,2-diphenylethylamine are the precursors for synthesis of (S)- and ® -1- (1,2-diphenylethyl)piperidine .


Synthesis Analysis

1,2-Diphenylethylamine (DPEA) is resolved into its (S)- and ®-enantiomer and used as precursors for synthesis of (S)- and ®-1- (1,2-diphenylethyl)piperidine . The synthesis of the dicyclohexyl analogues of DPEA is also described .


Molecular Structure Analysis

The molecular formula of 1,2-Diphenylethylamine is C14H15N . Its molecular weight is 197.2756 . The IUPAC Standard InChI is InChI=1S/C14H15N/c15-14 (13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 .


Chemical Reactions Analysis

1,2-Diphenylethylamine is used in the preparation of GDP-triazoles for inhibition of human α-1,3-fucosyltransferases . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .


Physical And Chemical Properties Analysis

1,2-Diphenylethylamine is a liquid with a refractive index of n20/D 1.58 (lit.) . It has a boiling point of 310-311 °C/750 mmHg (lit.) and a density of 1.02 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

1,2-Diphenylethylamine hydrochloride has been utilized in various synthetic and characterization studies. For instance, it has been an integral part of the synthesis of different chemical compounds. Moffett (2003) outlined its role in forming N-methyl-1,2-diphenylethylamine hydrochloride through various chemical reactions like Grignard reactions and hydrogen chloride preparation (Moffett, 2003). Similarly, Wallach et al. (2015) and McLaughlin et al. (2016) used 1,2-diphenylethylamine hydrochloride in the preparation and characterization of research chemicals like diphenidine and its analogues, highlighting the compound's role in forming dissociative agents (Wallach et al., 2015); (McLaughlin et al., 2016).

Metabolic and Pharmacological Studies

In pharmacological research, 1,2-diphenylethylamine hydrochloride and its derivatives have been subjects of metabolic and pharmacological studies. Wink et al. (2014) investigated the metabolism and detectability of N-ethyl-1,2-diphenylethylamine and N-iso-propyl-1,2-diphenylethylamine, which are related to 1,2-diphenylethylamine hydrochloride, in rat urine (Wink et al., 2014). Berger et al. (2009) explored the NMDA receptor affinities of 1,2-diphenylethylamine and its enantiomers, contributing to the understanding of NMDA channel blockers (Berger et al., 2009).

Green Chemistry and Atom Economy

1,2-Diphenylethylamine hydrochloride has also been noted in the context of green chemistry. Snead and Jamison (2013) demonstrated its use in the end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride, emphasizing atom economy and waste minimization (Snead & Jamison, 2013).

Asymmetric Synthesis and Organometallic Chemistry

In the field of asymmetric synthesis and organometallic chemistry, Huang et al. (2010) employed organopalladium complexes with 1,2-diphenylethylamine derivatives to promote asymmetric hydrophosphination reactions, showcasing the compound's versatility in complex chemical syntheses (Huang et al., 2010).

Safety And Hazards

1,2-Diphenylethylamine may cause respiratory irritation, serious eye irritation, and skin irritation . It is combustible and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .

properties

IUPAC Name

1,2-diphenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRAKLKRABLDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931104
Record name 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenylethylamine hydrochloride

CAS RN

60000-09-1, 24301-89-1, 14149-00-9
Record name Benzeneethanamine, α-phenyl-, hydrochloride (1:1)
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Record name Phenethylamine, alpha-phenyl-, hydrochloride
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Record name Benzeneethanamine, hydrochloride
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Record name 1,2-Diphenylethan-1-amine--hydrogen chloride (1/1)
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Record name 1,2-diphenylethan-1-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
K Naemura, H Miyabe, Y Shingai… - Journal of the Chemical …, 1993 - pubs.rsc.org
Pig liver esterase-mediated hydrolysis of (±)-cis-2-acetoxy-1-phenylcyclohexanol 5 gave (+)-cis-1-phenylcyclohexane-1. 2-diol 4 of high optical purity, from which (–)-trans-1, 2-…
Number of citations: 25 pubs.rsc.org
K Naemura, R Fukunaga, M Komatsu… - Bulletin of the …, 1989 - journal.csj.jp
Five new optically active crown ethers and six optically active dipodands are reported. The crown ethers were synthesized by using (+)-(1S,4R,5S,8R)-2,3:6,7-dibenzobicyclo[3.3.1]nona…
Number of citations: 42 www.journal.csj.jp
K Yamamoto, T Ikeda, T Kitsuki, Y Okamoto… - Journal of the …, 1990 - pubs.rsc.org
The synthesis of optically active crown ethers (8), (14), and (18) incorporating helicene molecular frameworks is reported. Their chiral recognition properties have been examined and …
Number of citations: 77 pubs.rsc.org
K Naemura, R Fukunaga, M Yamanaka - Journal of the Chemical …, 1985 - pubs.rsc.org
The optically active crown ethers (4),(5),(7), (9) and (10) and the open-chain polyether(6), all of which incorporate the 5,6,11,12-tetrahydro-5,11-methanodibenzol[a,e]cyclo-octene …
Number of citations: 23 pubs.rsc.org
VJ Traynelis, RH Ode - The Journal of Organic Chemistry, 1970 - ACS Publications
3 4 and DMSO was exposed toreaction conditions, the expected condensation products 3 and 4 were isolated in 12% and 39% yield, respectively. The reaction of l-phenyl-2-methyl-l-…
Number of citations: 23 pubs.acs.org
RB Moffett - Organic Syntheses, 2003 - Wiley Online Library
N‐methyl‐1,2‐diphenylethylamine and hydrochloride intermediate: N‐benzylidenemethylamine product: N‐methyl‐1,2‐diphenylethylamine product: N‐methyl‐1,2‐diphenylethylamine …
Number of citations: 0 onlinelibrary.wiley.com
K Yamamoto, K Noda, Y Okamoto - Journal of the Chemical Society …, 1985 - pubs.rsc.org
Two chiral crown ethers (+)-(S)-(4) and (–)-(R,R)-(5) with a 4,4′-biphenanthryl moiety as the chiral centre have been prepared, and their chiral recognition properties were examined to …
Number of citations: 30 pubs.rsc.org
K Yamamoto, T Kitsuki, Y Okamoto - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
Two chiral crown ethers incorporating a 9,9′-biphenanthryl moiety as the chiral center have been prepared, and their chiral recognition properties in transport of methyl (±)-…
Number of citations: 5 www.journal.csj.jp
LH Goodson, CJW Wiegand… - Journal of the American …, 1946 - ACS Publications
The preparation of/3-tetralone by the high pres-sure catalytic hydrogenationof/3-naphthol with a palladium catalyst is described. The mechanism of this reaction is briefly con-sidered. …
Number of citations: 19 pubs.acs.org
Y Koji, K Tomohito, O Yoshio - Bulletin of the Chemical Society of Japan, 1986 - cir.nii.ac.jp
Two chiral crown ethers incorporating a 9, 9′-biphenanthryl moiety as the chiral center have been prepared, and their chiral recognition properties in transport of methyl (±)-…
Number of citations: 0 cir.nii.ac.jp

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